molecular formula C17H20N4O2 B2965790 (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide CAS No. 2094959-10-9

(Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide

Cat. No. B2965790
CAS RN: 2094959-10-9
M. Wt: 312.373
InChI Key: LZWVETYDYXWZQJ-UHFFFAOYSA-N
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Description

(Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of various neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide is that it has been shown to be effective in inhibiting the growth of various cancer cells. However, one limitation of this compound is that it may have off-target effects on other enzymes and signaling pathways, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide. One direction is to explore its potential use in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of (Z)-3-(3H-Benzimidazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide involves several steps. The first step involves the condensation of 2-cyano-N-(3-propan-2-yloxypropyl)acetamide with 5-amino-1H-benzimidazole in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Scientific Research Applications

This compound has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(Z)-3-(3H-benzimidazol-5-yl)-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(2)23-7-3-6-19-17(22)14(10-18)8-13-4-5-15-16(9-13)21-11-20-15/h4-5,8-9,11-12H,3,6-7H2,1-2H3,(H,19,22)(H,20,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWVETYDYXWZQJ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=CC1=CC2=C(C=C1)N=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCNC(=O)/C(=C\C1=CC2=C(C=C1)N=CN2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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